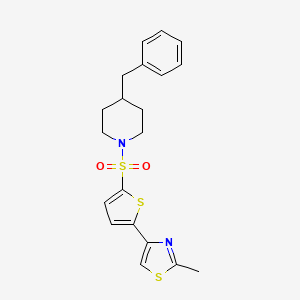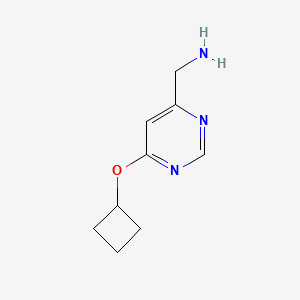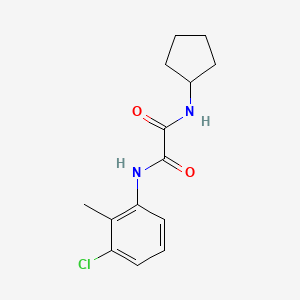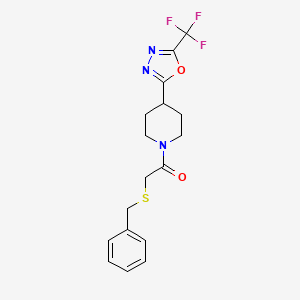![molecular formula C22H23N3OS B2538285 4-((1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-yl)oxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 676529-54-7](/img/structure/B2538285.png)
4-((1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-yl)oxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a novel NF-κB inhibitor . It has demonstrated both anti-inflammatory and anti-hepatoma activities , making it a potential multifunctional agent for the clinical treatment of liver cancers and inflammatory diseases .
Synthesis Analysis
The compound was synthesized from 3,5-bis (arylidene)-4-piperidones (BAPs) based on scaffold hopping . The synthesis process involved fluoro-substitution .Molecular Structure Analysis
The molecular structure of this compound is complex, and detailed geometric data can be obtained from calculated (DFT) and X-ray data .Chemical Reactions Analysis
The compound has been shown to inhibit HepG2 cell proliferation, migration, and invasion, and induce apoptosis through the upregulation of miR‑26b‑5p by targeting CDK8 .Scientific Research Applications
Chemical Synthesis
This compound is related to 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline . It’s used in the synthesis of heterocyclic compounds, which are important in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical .
Antimicrobial Activity
A similar compound, 1,3,4-thiadiazoles, has been synthesized and shown to have antimicrobial activity against various microorganisms . This suggests potential antimicrobial applications for the compound .
Now, let’s move on to the second compound, “8-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}oxy)-1-azatricyclo[7.3.1.0{5,13}]trideca-5,7,9(13)-triene”.
Drug Synthesis
This compound is structurally similar to 7-MAC, a key intermediate in the synthesis of 7 α -methoxycephalosporin drugs such as cefbuperazone and cefmetazole . These drugs are effective against many pathogenic microorganisms and resistant Gram-negative bacteria .
Anti-Ulcer Activity
Compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one, which is structurally similar to the compound , have been synthesized and investigated for their anti-ulcer activity . This suggests potential anti-ulcer applications for the compound.
Crystal Structure Analysis
The compound’s complex structure makes it a potential candidate for crystal structure analysis . Understanding its crystal structure could provide insights into its properties and potential applications.
Synthesis of Spirocompounds
The compound’s structure suggests that it could be used in the synthesis of spirocompounds . Spirocompounds have various applications in medicinal chemistry due to their unique chemical and biological properties.
Mechanism of Action
Future Directions
The compound shows promise as a potential multifunctional agent for the clinical treatment of liver cancers and inflammatory diseases . Future research could focus on further exploring its anti-hepatoma and anti-inflammatory effects, as well as its potential applications in other medical conditions.
properties
IUPAC Name |
12-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-yloxy)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-13-23-21(19-16-6-2-8-18(16)27-22(19)24-13)26-17-10-9-14-5-3-11-25-12-4-7-15(17)20(14)25/h9-10H,2-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKHMUJENUYYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)OC4=C5CCCN6C5=C(CCC6)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-yl)oxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2538203.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2538207.png)
![(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2538208.png)
![4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2538211.png)

![N-(3-chlorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2538213.png)


![5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B2538218.png)


